molecular formula C9H13N5O B1475685 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine CAS No. 2098082-59-6

1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine

Cat. No.: B1475685
CAS No.: 2098082-59-6
M. Wt: 207.23 g/mol
InChI Key: IKTZKCGBBAQKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrazine core. Key structural characteristics include:

  • Ethoxy substituent at position 8, which enhances lipophilicity and may influence metabolic stability.

This compound belongs to a broader class of triazolo-pyrazine derivatives, which are explored for diverse pharmacological activities, including adenosine receptor modulation and CNS-targeted applications .

Properties

IUPAC Name

1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-15-9-8-13-12-7(6-10-2)14(8)5-4-11-9/h4-5,10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTZKCGBBAQKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase. These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. These interactions are important for understanding the compound’s pharmacokinetics and its potential effects on metabolic processes.

Biological Activity

1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is a synthetic compound that integrates a triazole and pyrazine moiety, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound features a unique structure characterized by:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Pyrazine moiety : A six-membered ring with two nitrogen atoms.
  • Ethoxy substituent : Located at the 8-position of the triazole ring.
  • Methylmethanamine group : Enhances the compound's solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological properties. Key areas of activity include:

Antimicrobial Properties

Studies have shown that triazolo-pyrazine derivatives possess significant antibacterial activity. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Target Bacteria :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

The mechanism of action typically involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has been identified as a dual inhibitor of key targets in cancer progression:

  • c-Met : A receptor tyrosine kinase involved in cell proliferation.
  • VEGFR-2 : A receptor critical for angiogenesis.

The inhibition of these targets leads to:

  • Reduced tumor growth.
  • Prevention of blood vessel formation supporting tumors.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate antibacterial efficacy against S. aureus and E. coli.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
  • Study on Anticancer Properties :
    • Objective : Assess the compound's impact on cancer cell lines.
    • Results : Significant reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM respectively.

Comparative Analysis with Similar Compounds

The table below summarizes structural comparisons and biological activities with related compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxythian-4-yl)-N-methylmethanamineMethoxy instead of ethoxyAntimicrobial
1-(4-Ethoxythian-4-yl)-N-methylmethanamineEthoxy at different positionAntitumor
1-(8-Fluoro-[1,2,4]triazolo[4,3-a]pyrazin)Fluorine substituentCNS activity

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the triazolo[4,3-a]pyrazine class exhibit various biological activities, including:

  • Anticancer Properties : Several derivatives have shown efficacy as dual inhibitors of c-Met and VEGFR-2, both critical targets in cancer therapy. For instance, a related compound demonstrated IC50 values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The synthetic routes often incorporate various substituents to enhance biological activity or selectivity towards specific targets.

Example Synthesis Pathway:

  • Starting Material : 2,3-dichloropyrazine.
  • Reactions : Nucleophilic substitution followed by cyclization with hydrazine derivatives.
  • Final Product : The target compound is obtained through acylation reactions involving an amine component.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

  • In Vitro Studies : A series of synthesized triazolo-pyrazine derivatives were tested against various cancer cell lines (A549, MCF-7, HeLa). The most promising candidates showed significant antiproliferative effects compared to existing therapies like foretinib .
  • Mechanistic Studies : Western blot analyses confirmed the inhibition of c-Met signaling pathways in treated cells, supporting the role of these compounds as effective inhibitors in cancer treatment strategies.

Comparison with Similar Compounds

Substituent Effects at Position 8

  • Ethoxy Group (Target Compound): The ethoxy substituent increases lipophilicity compared to polar groups like amino (in ) or ketone (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Amino Group (): Enhances hydrogen-bonding capacity, critical for adenosine receptor binding. Replacement with ethoxy may reduce receptor affinity but improve metabolic stability .
  • Ethoxy’s electron-donating nature may stabilize the core structure .

Substituent Effects at Position 3

  • N-Methylmethanamine (Target Compound) : The basic amine group may facilitate interactions with acidic residues in receptor binding pockets. Comparatively, ketone () or carboxylic acid () groups limit such interactions but introduce polarity .
  • Piperidinyl-Methanamine () : Bulky substituents like piperidine may hinder membrane permeability but improve target specificity .

Core Heterocycle Variations

  • Pyrazine vs. Pyridine () : The pyrazine core (two nitrogen atoms) in the target compound offers distinct electronic properties compared to pyridine (one nitrogen), affecting binding to biological targets .

Q & A

Basic: What are the established synthetic routes for 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine?

Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with pyrazinone intermediates. A common approach (Figure 1) includes:

  • Step 1: Reacting 3-hydrazinopyrazin-2-one with cyclic anhydrides (e.g., succinic or glutaric anhydrides) in dimethylformamide (DMFA) under reflux for 12 hours to form ω-(7-aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids .
  • Step 2: Activation of the carboxylic acid group with carbonyldiimidazole (CDI) in anhydrous dioxane, followed by reaction with methylamine to form the N-methylmethanamine derivative .
  • Purification: Recrystallization from DMFA/i-propanol mixtures yields products with 51–92% purity .

Key Validation:

  • Analytical Methods: Structural confirmation via 1H^1H-NMR (e.g., δ 7.35–8.08 ppm for aromatic protons) and IR spectroscopy (e.g., 1701 cm1^{-1} for carbonyl groups) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies substituent patterns (e.g., ethoxy groups at δ 1.44 ppm for tert-butyl or δ 3.66 ppm for methoxy groups) .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., 1697–1716 cm1^{-1} for triazolopyrazine carbonyl stretches) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS: [M+H]+^+ = 353.1978 for tert-butyl derivatives) .
  • Elemental Analysis: Ensures stoichiometric ratios (e.g., C: 58.03%, H: 3.51%, N: 24.36% for pyrazolotriazolo derivatives) .

Advanced: How do structural modifications at the 8-ethoxy position influence adenosine receptor (A1/A2A) binding affinity?

Methodological Answer:

  • Substituent Effects: Ethoxy groups enhance lipophilicity, improving blood-brain barrier penetration. Larger substituents (e.g., benzyl or tert-butyl) at the 8-position increase A2A receptor selectivity by 3–5× compared to A1 .
  • Experimental Design:
    • Radioligand binding assays using 3H^3H-ZM241385 for A2A and 3H^3H-DPCPX for A1 receptors.
    • IC50_{50} values are calculated via competitive displacement curves (e.g., 8-ethoxy derivatives show IC50_{50} = 12 nM for A2A vs. 45 nM for A1) .
  • Data Contradictions: Some 8-ethoxy analogs exhibit reduced potency due to steric hindrance, necessitating molecular docking studies to optimize substituent size .

Advanced: What strategies resolve discrepancies in cytotoxicity vs. cerebroprotective activity data?

Methodological Answer:

  • Contextual Factors:
    • Cell Line Variability: Cytotoxicity (e.g., IC50_{50} = 50 µM in HepG2) vs. cerebroprotection (e.g., 80% neuroprotection at 10 µM in SH-SY5Y) may arise from tissue-specific metabolic pathways .
    • Dose-Dependent Effects: Biphasic responses (e.g., cytoprotective at low doses, pro-apoptotic at high doses) require dose-ranging studies (0.1–100 µM) .
  • Mechanistic Studies:
    • ROS scavenging assays (e.g., DCFH-DA for oxidative stress) and mitochondrial membrane potential (JC-1 staining) clarify dual activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (GHS Category 1 for acute toxicity) .
    • Ventilation: Use fume hoods to avoid inhalation of aerosols (OSHA PEL: 5 mg/m3^3) .
  • Emergency Procedures:
    • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling optimize the compound's pharmacokinetic profile?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: SwissADME predicts logP = 2.1 (optimal for CNS penetration) but highlights CYP3A4-mediated metabolism risks .
    • Molecular Dynamics (MD): Simulations of blood-brain barrier permeability using PAMPA-BBB models (e.g., Pe = 12 × 106^{-6} cm/s) .
  • Synthetic Adjustments: Introduce fluorine at the 3-position to reduce CYP affinity while maintaining target engagement .

Advanced: What recent therapeutic applications are explored for this scaffold?

Methodological Answer:

  • Neuropsychiatric Disorders:
    • Vasopressin V1A_{1A} antagonism (e.g., 1-(2,6-diazaspiro[3.3]heptan-6-yl) derivatives) shows promise in reducing anxiety-like behavior in rodent models (pIC50_{50} = 8.2) .
  • Oncology:
    • Isosteric analogs of inosine demonstrate cytotoxicity against glioblastoma (U87MG, IC50_{50} = 8 µM) via purine metabolism inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.